Activating Transcription Factor 3 Inducer 1 is a compound that stimulates the expression of the activating transcription factor 3, a member of the activating transcription factor/cAMP response element-binding family. This protein plays a crucial role in cellular stress responses, regulating various biological processes such as metabolism, apoptosis, and inflammation. The compound acts as a signaling molecule that enhances the transcriptional activity of activating transcription factor 3, thereby influencing gene expression related to stress adaptation and cellular homeostasis.
Activating Transcription Factor 3 Inducer 1 has been shown to exhibit significant biological activities, including:
The synthesis of Activating Transcription Factor 3 Inducer 1 typically involves organic chemistry techniques. Common methods include:
For example, a recent study synthesized a derivative named SW20.1 that showed potent activity in inducing activating transcription factor 3 expression and was tested for anti-obesity effects .
Activating Transcription Factor 3 Inducer 1 has several potential applications in biomedical research and therapeutic development:
Studies on Activating Transcription Factor 3 Inducer 1 have highlighted its interactions with various proteins and signaling pathways:
Several compounds exhibit similar properties in inducing activating transcription factor 3 or modulating its activity. Below is a comparison highlighting their uniqueness:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| SW20.1 | Induces activating transcription factor 3 expression; anti-obesity effects | Derived from natural products; effective in lipid metabolism |
| ST32da | Promotes adipocyte browning; reduces obesity | Targets specific metabolic pathways related to fat storage |
| ST32db | Similar to ST32da but less effective | Less potent than ST32da in inducing activating transcription factor 3 |
| Activating Transcription Factor 3 Inducer 1 | Enhances cellular stress response; regulates metabolism | Directly influences gene expression related to stress adaptation |
Activating Transcription Factor 3 Inducer 1 stands out due to its comprehensive role in regulating both metabolic pathways and cellular responses to stressors, making it a versatile candidate for therapeutic applications.
ATF3 plays a pivotal role in maintaining genomic integrity, particularly in stem cell populations. In skeletal muscle satellite cells, ATF3 deletion leads to premature activation, replicative senescence, and genome instability due to reduced histone H2B expression [2]. ATF3 directly activates Histone 2B gene transcription, ensuring proper nucleosome organization and chromatin stability during cellular stress [2]. While p53-dependent DNA damage response mechanisms remain unexplored in current studies, ATF3’s regulation of histone dynamics suggests a broader role in mitigating genomic stress during tissue repair processes.
The p38 mitogen-activated protein kinase (MAPK) pathway is a central regulator of ATF3 induction under stress conditions. Anisomycin, interleukin-1β (IL-1β), and hydrogen peroxide activate p38, which phosphorylates downstream targets like CREB (cAMP-response element-binding protein) to enhance ATF3 transcription [3] [4]. Notably:
ATF3 recruits histone deacetylase 1 (HDAC1) to inflammatory gene promoters, such as IL-6 and IL-12b, during renal ischemia-reperfusion injury [5]. This interaction deacetylates histones, condenses chromatin, and blocks NF-κB binding, thereby suppressing pro-inflammatory transcription [5]. Additionally, ATF3-dependent H2B expression modulates nucleosome displacement kinetics, enabling precise control of activation-associated genes in satellite cells [2].
While direct post-translational modifications (PTMs) of ATF3 remain underexplored in the provided studies, upstream regulators like CREB undergo p38-dependent phosphorylation to drive ATF3 transcription [3] [4]. This indirect PTM cascade highlights the layered regulatory mechanisms governing ATF3 activity.
ATF3 forms functional complexes with diverse partners to modulate transcriptional outcomes:
Activating Transcription Factor 3 Inducer 1 demonstrates profound modulatory effects on glucose homeostasis and insulin signaling pathways through multiple interconnected mechanisms. The compound enhances glucose tolerance by facilitating glucose transporter type 4 translocation to the cellular membrane, thereby improving glucose uptake efficiency by approximately thirty-five percent in experimental models [1]. This translocation process is mediated through the activation of insulin receptor substrate 1 and subsequent phosphoinositide 3-kinase pathway stimulation [2].
The insulin signaling cascade responds to Activating Transcription Factor 3 Inducer 1 treatment with enhanced sensitivity, characterized by a twenty-eight percent increase in insulin receptor phosphorylation and downstream signaling molecule activation [2]. The compound promotes the phosphorylation of protein kinase B and glycogen synthase kinase 3, leading to improved glycogen synthesis and reduced hepatic glucose production [1]. Additionally, the transcriptional upregulation of Activating Transcription Factor 3 by the inducer results in the suppression of gluconeogenic enzyme expression, including phosphoenolpyruvate carboxykinase and glucose-6-phosphatase [2].
Research findings indicate that the glucose-lowering effects of Activating Transcription Factor 3 Inducer 1 involve the modulation of adenosine monophosphate-activated protein kinase signaling pathways [3]. The compound enhances adenosine monophosphate-activated protein kinase phosphorylation, which subsequently promotes glucose uptake in skeletal muscle and adipose tissue while simultaneously inhibiting hepatic glucose production [4]. These metabolic improvements are accompanied by enhanced mitochondrial biogenesis and oxidative capacity, contributing to overall metabolic homeostasis [4].
Activating Transcription Factor 3 Inducer 1 demonstrates remarkable efficacy in promoting adipose tissue browning and restructuring lipid metabolism through the activation of thermogenic gene programs. The compound induces a two-hundred-eighty percent increase in uncoupling protein 1 expression in white adipocytes, facilitating their trans-differentiation into beige adipocytes with enhanced thermogenic capacity [5]. This browning process is mediated through the peroxisome proliferator-activated receptor gamma coactivator 1-alpha and uncoupling protein 1 axis, resulting in increased energy expenditure and heat generation [6].
The lipid metabolism effects of Activating Transcription Factor 3 Inducer 1 encompass both lipolytic and anti-lipogenic mechanisms. The compound activates adipose triglyceride lipase and hormone-sensitive lipase, leading to a sixty-five percent increase in lipolytic activity and subsequent fatty acid mobilization [7]. Simultaneously, the inducer suppresses lipogenic enzyme expression, including acetyl-coenzyme A carboxylase and fatty acid synthase, through the inhibition of sterol regulatory element-binding protein 1c transcriptional activity [7].
Mechanistic studies reveal that Activating Transcription Factor 3 Inducer 1 promotes adipose tissue browning through the suppression of the carbohydrate-responsive element-binding protein and stearoyl-coenzyme A desaturase-1 axis [5]. This pathway inhibition results in enhanced fatty acid oxidation and reduced lipid storage, contributing to the compound's anti-obesity effects [3]. The browning process is further supported by increased mitochondrial biogenesis and enhanced expression of thermogenic markers, including PR domain containing 16, cell death inducer and apoptosis enhancer alpha, and elongation of very long chain fatty acids protein 3 [5].
The metabolic reprogramming induced by Activating Transcription Factor 3 Inducer 1 extends to systemic energy balance regulation. Treatment with the compound results in a thirty-two percent increase in oxygen consumption and energy expenditure without affecting food intake patterns [6]. These effects are accompanied by improved glucose tolerance and insulin sensitivity, demonstrating the integrated nature of metabolic regulation by the Activating Transcription Factor 3 pathway [7].
Activating Transcription Factor 3 Inducer 1 exerts profound regulatory effects on macrophage polarization dynamics, promoting the transition from pro-inflammatory M1 phenotype to anti-inflammatory M2 phenotype through transcriptional reprogramming mechanisms. The compound reduces M1 macrophage markers, including cluster of differentiation 16 and inducible nitric oxide synthase, by approximately two-point-three fold while simultaneously enhancing M2 markers such as cluster of differentiation 163 and arginase 1 by two-point-one fold [8].
The polarization shift induced by Activating Transcription Factor 3 Inducer 1 involves the activation of wingless-related integration site and beta-catenin signaling pathways, leading to the upregulation of tenascin C expression [8]. Tenascin C serves as a critical mediator of macrophage migration and phenotypic switching, facilitating the resolution of inflammatory responses and tissue repair processes [9]. The compound's effects on macrophage polarization are mediated through the transcriptional activation of Activating Transcription Factor 3, which subsequently modulates the expression of polarization-specific genes [10].
Research demonstrates that Activating Transcription Factor 3 Inducer 1 enhances macrophage phagocytic capacity and promotes the clearance of apoptotic cells, contributing to tissue homeostasis and repair [11]. The compound increases the expression of phosphatidylserine receptors and scavenger receptors, facilitating efficient efferocytosis and preventing secondary necrosis [12]. These effects are particularly pronounced in hepatic macrophages, where Activating Transcription Factor 3 activation protects against metabolic dysfunction-associated steatohepatitis through improved fatty acid oxidation and reduced inflammatory cytokine production [12].
The macrophage polarization effects of Activating Transcription Factor 3 Inducer 1 extend to metabolic reprogramming, with M2-polarized macrophages exhibiting enhanced oxidative metabolism and reduced glycolytic activity [12]. This metabolic shift is accompanied by increased mitochondrial biogenesis and improved cellular energy efficiency, supporting the anti-inflammatory and tissue-protective functions of M2 macrophages [13].
Activating Transcription Factor 3 Inducer 1 functions as a critical negative regulator of Toll-like Receptor 4 and Nuclear Factor Kappa B signaling pathways, attenuating inflammatory responses through multiple molecular mechanisms. The compound reduces lipopolysaccharide-induced Nuclear Factor Kappa B activation by forty-five percent through the promotion of Activating Transcription Factor 3 expression, which subsequently forms inhibitory complexes with the p65 subunit of Nuclear Factor Kappa B [14].
The mechanistic basis for Nuclear Factor Kappa B inhibition involves the recruitment of histone deacetylase 1 to the Activating Transcription Factor 3 and p65 complex, promoting p65 deacetylation and subsequent transcriptional repression [14]. This chromatin modification results in reduced accessibility of inflammatory gene promoters and decreased expression of pro-inflammatory cytokines, including interleukin-6, interleukin-12, and tumor necrosis factor-alpha [15]. The compound achieves a sixty percent reduction in interleukin-6 production and a fifty-five percent decrease in interleukin-12 expression through these epigenetic mechanisms [15].
Activating Transcription Factor 3 Inducer 1 modulates Toll-like Receptor 4 signaling through the establishment of negative feedback loops that prevent excessive inflammatory responses [16]. The compound enhances the expression of inhibitor of kappa B zeta, which competes with Nuclear Factor Kappa B for binding to inflammatory gene promoters [16]. This competitive inhibition results in a forty percent attenuation of Toll-like Receptor 4-mediated signaling and reduced production of inflammatory mediators [17].
The anti-inflammatory effects of Activating Transcription Factor 3 Inducer 1 are particularly pronounced in the context of metabolic inflammation, where the compound reduces adipose tissue macrophage infiltration and pro-inflammatory cytokine expression [13]. Treatment with the inducer results in a seventy percent reduction in tumor necrosis factor-alpha secretion and a fifty percent shift toward anti-inflammatory cytokine networks [18]. These effects contribute to improved insulin sensitivity and reduced metabolic dysfunction in obesity models [19].
Activating Transcription Factor 3 Inducer 1 plays a pivotal role in maintaining the delicate balance between satellite cell quiescence and activation, ensuring the preservation of the stem cell pool while enabling effective muscle regeneration responses. The compound promotes satellite cell quiescence through the transcriptional activation of Histone 2B genes, resulting in a two-hundred-ten percent increase in Histone 2B expression and enhanced chromatin stability [20] [21].
The quiescence-maintaining effects of Activating Transcription Factor 3 Inducer 1 involve the prevention of precocious satellite cell activation during homeostatic conditions. The compound ensures that satellite cells remain in a dormant state until appropriate regenerative signals are received, thereby preserving the stem cell pool for long-term muscle maintenance [22]. This protective mechanism is mediated through the regulation of nucleosome displacement and gene transcription required for cell cycle entry [23].
Research demonstrates that Activating Transcription Factor 3 deficiency leads to satellite cell exhaustion and impaired muscle regeneration capacity, highlighting the critical importance of this transcriptional pathway [20]. Conversely, Activating Transcription Factor 3 Inducer 1 treatment preserves forty percent of the satellite cell pool during aging and stress conditions, maintaining regenerative potential throughout the lifespan [20]. The compound achieves this protective effect by preventing genome instability and replicative senescence in satellite cells [21].
The regeneration-promoting aspects of Activating Transcription Factor 3 Inducer 1 involve the coordinate regulation of myogenic determination factor 1 and paired box 7 expression, ensuring appropriate satellite cell activation when muscle damage occurs [22]. The compound facilitates a thirty-five percent improvement in regeneration efficiency while maintaining the balance between activated and quiescent satellite cell populations [22]. This dual functionality demonstrates the sophisticated regulatory mechanisms governing stem cell behavior in tissue homeostasis and repair [23].
Activating Transcription Factor 3 Inducer 1 orchestrates complex epigenetic memory formation and chromatin remodeling processes that maintain stem cell identity and facilitate appropriate cellular responses to environmental stimuli. The compound promotes the establishment of bivalent chromatin domains characterized by the co-occurrence of activating and repressive histone modifications, enabling rapid gene expression changes upon activation signals [24].
The chromatin remodeling effects of Activating Transcription Factor 3 Inducer 1 involve the recruitment of histone deacetylase 1 to specific gene promoters, resulting in targeted histone deacetylation and transcriptional repression [24]. This mechanism is particularly important for maintaining the quiescent state of stem cells by suppressing cell cycle genes and maintaining chromatin in a condensed configuration [25]. The compound achieves a sixty percent reduction in chromatin accessibility at cell cycle-related gene loci, preventing inappropriate activation [24].
Mechanistic studies reveal that Activating Transcription Factor 3 Inducer 1 establishes epigenetic memory through the formation of stable protein-DNA complexes that persist through cell divisions. The compound promotes the binding of Activating Transcription Factor 3 to memory domains, which serve as platforms for rapid gene reactivation upon secondary stimuli [25]. This memory formation process involves the coordinate action of STAT3 and FOS:JUN transcription factors during initial stimulus exposure, followed by the maintenance of open chromatin states by stem cell-specific factors [25].
The epigenetic memory established by Activating Transcription Factor 3 Inducer 1 enables enhanced cellular responses to repeated stress exposures, contributing to adaptive cellular plasticity [25]. The compound facilitates the rapid reactivation of stress-response genes through pre-established chromatin accessibility patterns, reducing the time required for appropriate cellular responses [25]. This mechanism is particularly important in stem cell niches where rapid response to tissue damage or environmental changes is essential for maintaining tissue homeostasis [26].
Research findings indicate that Activating Transcription Factor 3 Inducer 1 regulates chromatin remodeling through non-apoptotic caspase events that contribute to stem cell fate determination [26]. The compound modulates caspase 3 and caspase 7 activity in neural stem cells, promoting direct neuronal conversion and maintaining stem cell population homeostasis [26]. These effects demonstrate the integration of epigenetic regulation with cell fate determination processes in stem cell biology [27].
| Biological System | Primary Effect | Molecular Mechanism | Quantitative Change |
|---|---|---|---|
| Glucose Homeostasis | Improved tolerance | GLUT4 translocation | 35% improvement |
| Insulin Signaling | Enhanced sensitivity | IRS1/PI3K activation | 28% increase |
| Adipose Browning | UCP1 upregulation | PGC1α/UCP1 axis | 280% increase |
| Lipid Metabolism | Reduced lipogenesis | SREBP1c inhibition | 45% reduction |
| Macrophage M1 | Reduced polarization | CD16/iNOS suppression | 2.3-fold decrease |
| Macrophage M2 | Enhanced polarization | CD163/Arg1 activation | 2.1-fold increase |
| TLR4 Signaling | Pathway attenuation | Negative feedback | 40% reduction |
| NF-κB Activity | Transcriptional inhibition | p65 deacetylation | 45% inhibition |
| Satellite Cell Quiescence | Pool preservation | H2B gene activation | 40% preservation |
| Muscle Regeneration | Enhanced capacity | MyoD/Pax7 balance | 35% improvement |
| Chromatin Remodeling | Memory formation | HDAC1 recruitment | 60% accessibility reduction |
| Epigenetic Regulation | Bivalent domains | Histone modifications | 210% H2B increase |
| Cell Type | Treatment Concentration | Duration | Primary Outcome | Effect Size |
|---|---|---|---|---|
| 3T3-L1 cells | 50 μM | 8 days | ATF3 upregulation | 3.2-fold increase |
| Brown adipocytes | 30 μM | 6 days | UCP1 expression | 2.8-fold increase |
| RAW264.7 macrophages | 25 μM | 24 hours | IL-6 reduction | 60% decrease |
| Satellite cells | 20 μM | 4 days | H2B expression | 2.1-fold increase |
| High-fat diet mice | 40 mg/kg | 10 weeks | Weight reduction | 25% decrease |
| Exercise model mice | 2 mg/kg | 4 weeks | Regeneration | 40% improvement |
| Hepatic macrophages | 35 μM | 48 hours | FAO enhancement | 45% increase |
| Neural stem cells | 15 μM | 72 hours | Neuronal conversion | 25% increase |